

Thermodynamic Properties of 2-Nitro-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-1-propanol

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Introduction

2-Nitro-1-propanol (CAS No: 2902-96-7), a nitroalkanol, presents a unique chemical structure with a nitro group and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its antimicrobial properties have also garnered research interest. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available thermodynamic and physical data for **2-Nitro-1-propanol**, outlines experimental protocols for the determination of key thermodynamic parameters, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

While extensive, experimentally determined thermodynamic data for **2-Nitro-1-propanol** is not widely available in public literature, a compilation of its known physical properties and pointers to available thermodynamic data sources are presented below.

Table 1: Physical Properties of **2-Nitro-1-propanol**

Property	Value	Source
Molecular Formula	C ₃ H ₇ NO ₃	[1][2][3][4][5]
Molecular Weight	105.09 g/mol	[5]
Melting Point	-20 °C (estimate)	[6]
Boiling Point	72-74 °C at 1 mmHg	
Density	1.185 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.439	
Flash Point	101 °C (closed cup)	
Water Solubility	Slightly soluble	[6][7]

Table 2: Thermodynamic Properties of **2-Nitro-1-propanol**

Property	Value	Source
Ideal Gas Heat Capacity (C _{p, gas})	Data may be available in subscription-based databases.	[8]
Standard Gibbs Free Energy of Formation (Δ _f G°)	Data may be available in subscription-based databases.	[8]
Enthalpy of Formation (Δ _f H° _{gas})	Data may be available in subscription-based databases.	[8]
Enthalpy of Vaporization (Δ _{vap} H°)	Data may be available in subscription-based databases.	[8]

Note: Specific values for thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy for **2-Nitro-1-propanol** are often found in specialized, subscription-based databases like the NIST/TRC Web Thermo Tables.[1][2][9]

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic properties of **2-Nitro-1-propanol** are not explicitly published. However, standard methodologies for similar organic compounds can be readily adapted.

Synthesis of 2-Nitro-1-propanol (Henry Reaction)

The synthesis of **2-Nitro-1-propanol** is typically achieved via the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde.^[10]

Materials:

- Nitroethane
- Formaldehyde (37% aqueous solution)
- A base catalyst (e.g., potassium carbonate, calcium oxide)
- Methanol
- Sulfuric acid (for neutralization)
- Water
- Reaction flask with stirring
- Cooling bath

Procedure:

- A mixture of nitroethane, 37% formaldehyde solution, and methanol is prepared.
- This mixture is added to a suspension of a base catalyst (e.g., calcium oxide) in water, while maintaining the temperature at approximately 25 °C with a cooling bath.
- The reaction mixture is agitated for a set period, typically around 15 minutes.
- The reaction is then quenched and neutralized by the addition of sulfuric acid.

- The product, **2-Nitro-1-propanol**, can then be isolated and purified by distillation under reduced pressure.

Determination of the Enthalpy of Combustion

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using bomb calorimetry.

Apparatus:

- Oxygen bomb calorimeter
- Benzoic acid (for calibration)
- **2-Nitro-1-propanol** sample
- Oxygen supply
- Ignition system
- Temperature measurement device (e-g., Beckmann thermometer)

Procedure:

- Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.
- Sample Preparation: A known mass of **2-Nitro-1-propanol** is placed in the sample holder within the bomb.
- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
- Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded.
- Ignition: The sample is ignited electrically, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

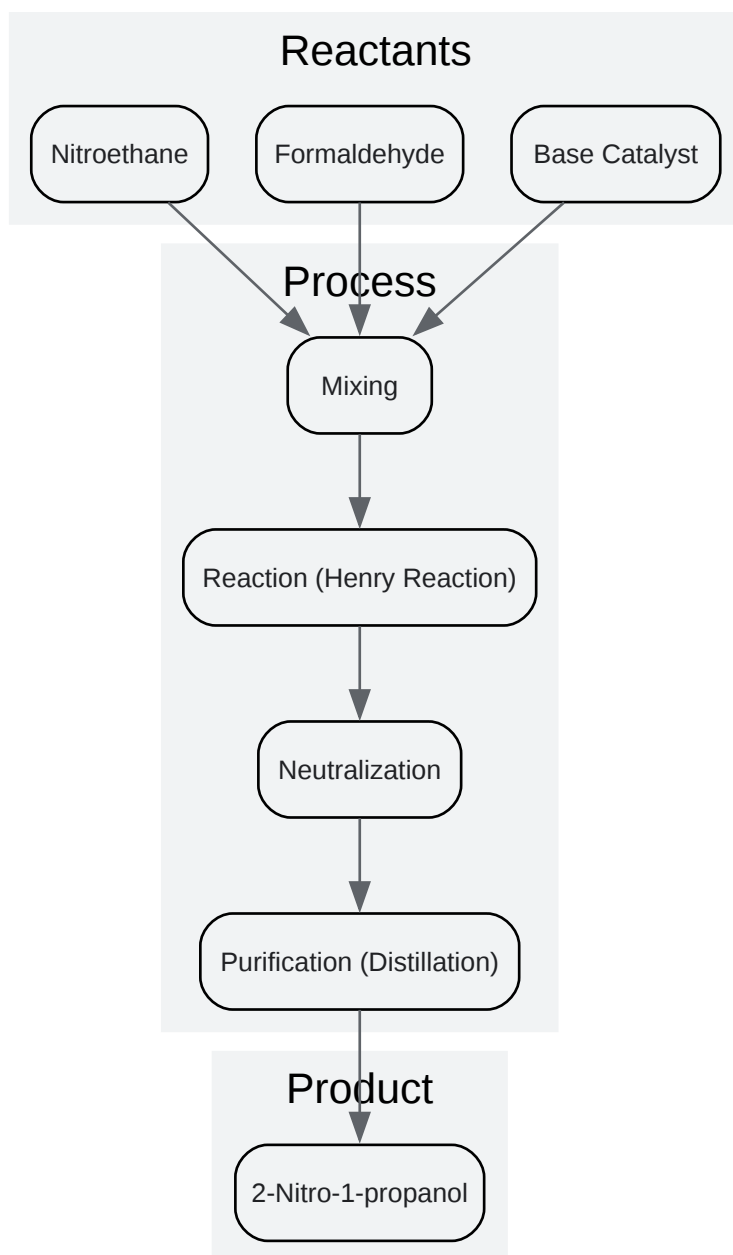
- Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter and its heat capacity. This value is then used to determine the enthalpy of combustion per mole of **2-Nitro-1-propanol**. The standard enthalpy of formation can then be calculated using Hess's Law.

Visualizations

Synthesis of 2-Nitro-1-propanol

The following diagram illustrates the workflow for the synthesis of **2-Nitro-1-propanol** via the Henry Reaction.

Synthesis of 2-Nitro-1-propanol



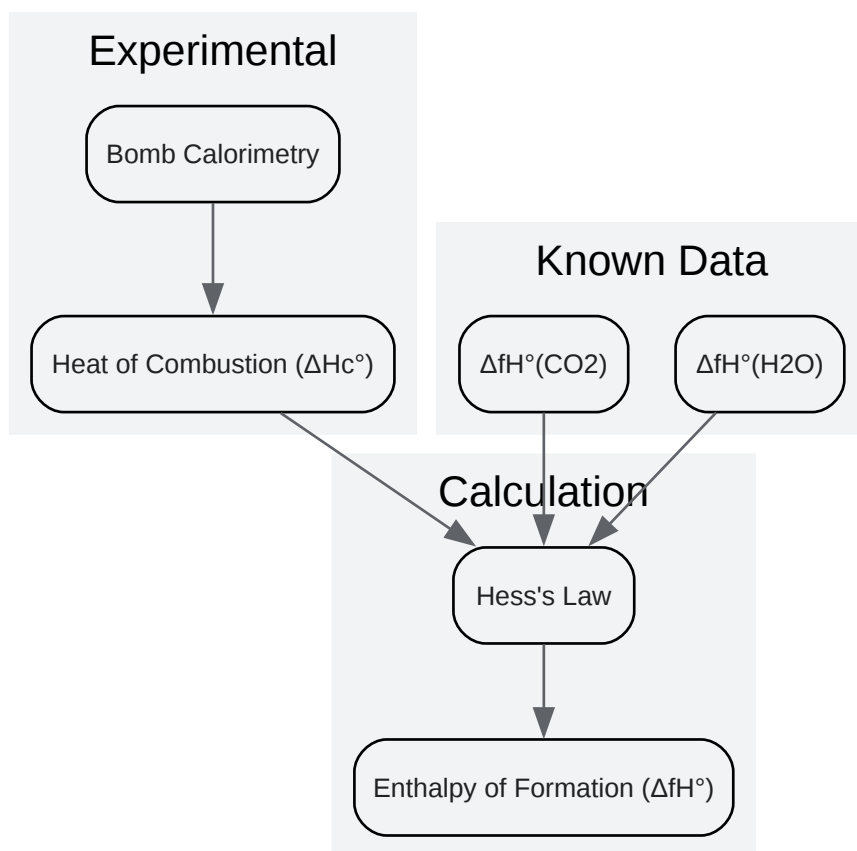
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Synthesis workflow for **2-Nitro-1-propanol**.

Determination of Enthalpy of Formation

The logical relationship for determining the enthalpy of formation from experimental combustion data is outlined below.

Determination of Enthalpy of Formation



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Logical workflow for determining enthalpy of formation.

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